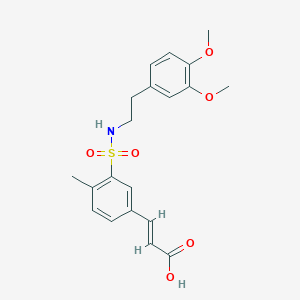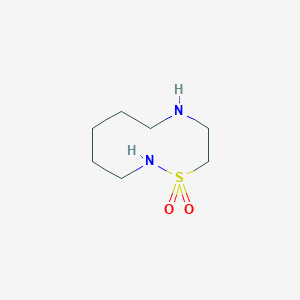![molecular formula C18H21N5OS B2896409 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1235068-31-1](/img/structure/B2896409.png)
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
The synthesis of similar compounds often starts with benzene derivatives with nitrogen-containing functionality . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA), can yield 2-aryl benzimidazoles .Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications
Synthesis and Biological Activity Exploration
Research on the synthesis of imidazo[1,2-a]pyridines and their derivatives, including those with thiadiazole structures, has been conducted to explore their potential as antiulcer agents. These compounds were evaluated for their antisecretory and cytoprotective properties in models of gastric ulcers, with some demonstrating good cytoprotective effects against ethanol and hydrochloric acid-induced ulcers, although they lacked significant antisecretory activity (Starrett et al., 1989).
The compound's framework is related to the structural exploration around temozolomide, an antitumor drug. Studies investigating the interaction of 5-aminoimidazole-4-carboxamide with alkyl isocyanates lead to the synthesis of imidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-ones, including temozolomide, highlighting a route to novel antitumor drugs (Wang et al., 1997).
Antitumor and Antioxidant Potential
The synthesis of new fused and binary 1,3,4‐thiadiazoles, aiming to explore their potential as antitumor and antioxidant agents, underscores the interest in thiadiazole derivatives for their biological activities. These compounds were evaluated for their antitumor properties, underscoring the ongoing research into thiadiazole derivatives for therapeutic applications (Hamama et al., 2013).
Microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has been explored for their anticancer evaluation. This study indicates the potential of thiadiazole scaffolds in developing novel anticancer agents, with several compounds exhibiting promising activity against human cancer cell lines (Tiwari et al., 2017).
Anti-Inflammatory and Analgesic Activities
- The development of imidazothiazole derivatives and their evaluation for anti-inflammatory and analgesic activities demonstrate the therapeutic potential of compounds within this class. Some newly synthesized molecules showed significant activity, providing insights into their potential for developing new anti-inflammatory and analgesic drugs (Can et al., 2021).
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, a key structural component of this compound, have a broad range of biological activities . They are known to interact with various biological targets, including enzymes and receptors, and are used in a variety of therapeutic applications .
Mode of Action
For instance, some benzimidazole derivatives bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . Others may act as allosteric inhibitors, blocking the activity of their target enzymes before elongation
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities . For instance, some benzimidazole derivatives can cause degenerative alterations in the tegument and intestinal cells of parasites
Result of Action
Benzimidazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action
properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-11-16(25-23-22-11)18(24)19-10-12-6-8-13(9-7-12)17-20-14-4-2-3-5-15(14)21-17/h2-5,12-13H,6-10H2,1H3,(H,19,24)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGYRVRUPWWUFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3Z)-5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylidene]furan-2-one](/img/structure/B2896336.png)
![3-allyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2896337.png)

![(Z)-4-cyano-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2896340.png)





